5-Phenyltetrahydrofuran-2-ol
Overview
Description
5-Phenyltetrahydrofuran-2-ol is an organic compound with the molecular formula C10H12O2 It is a derivative of tetrahydrofuran, featuring a phenyl group attached to the fifth carbon and a hydroxyl group on the second carbon of the tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Phenyltetrahydrofuran-2-ol involves the hydrosilylation of 4,5-dihydro-5-phenyl-2(3H)-furanone using polymethylhydrosiloxane and a titanium catalyst, followed by desilylation with sodium hydroxide in tetrahydrofuran . The reaction conditions typically include:
Stage 1: Hydrosilylation at room temperature in toluene.
Stage 2: Desilylation at room temperature in tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Phenyltetrahydrofuran-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for aromatic substitution.
Major Products:
Oxidation: Formation of 5-phenyltetrahydrofuran-2-one.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-Phenyltetrahydrofuran-2-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 5-Phenyltetrahydrofuran-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Tetrahydrofuran: A simpler analog without the phenyl group.
Phenylfuran: Lacks the tetrahydrofuran ring structure.
5-Phenyl-2-furanol: Similar structure but with an unsaturated furan ring.
Uniqueness: 5-Phenyltetrahydrofuran-2-ol is unique due to its combination of a tetrahydrofuran ring with a phenyl group and a hydroxyl group, providing distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
5-phenyloxolan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-10-7-6-9(12-10)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKMPNLQUAQDTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40455717 | |
Record name | 2-Furanol, tetrahydro-5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40455717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36866-66-7 | |
Record name | 2-Furanol, tetrahydro-5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40455717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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